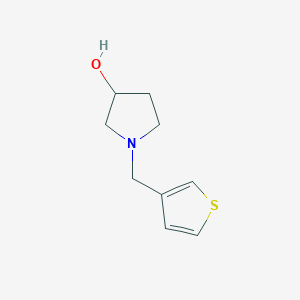

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9-1-3-10(6-9)5-8-2-4-12-7-8/h2,4,7,9,11H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHVXFXSKDSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Closure and Reduction

A key step involves ring closure reactions to form the pyrrolidine ring, followed by reduction to introduce the hydroxyl functionality at the 3-position.

- One documented method involves reacting precursor compounds (denoted as compound I and II) to form an intermediate (compound III) via ring closure.

- Subsequent reduction of compound III using mild reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether yields the pyrrolidin-3-ol derivative.

This method avoids hazardous reducing agents like lithium aluminum hydride or borane, enhancing safety and scalability.

Catalytic Hydrogenation and Metal Catalysts

In related pyrrolidin-3-ol syntheses, catalytic hydrogenation is employed to reduce intermediates and refine the product:

- Metal catalysts such as platinum (IV) oxide or 5% Pt-C are used under hydrogen atmosphere.

- Reaction solvents include mixtures of ethanol and methanol in ratios from 2:1 to 3:1 (v/v).

- These conditions are typically performed at ambient temperature, followed by catalyst removal through filtration and product isolation via distillation.

Summary of Key Preparation Steps and Conditions

Research Findings and Optimization

- Avoidance of harsh reducing agents (e.g., lithium aluminum hydride) in favor of sodium borohydride and boron trifluoride-ether complexes enhances process safety and operational simplicity.

- Continuous flow reactors in industrial settings improve reproducibility and scalability of the alkylation step involving thiophene derivatives.

- Metal-catalyzed hydrogenation steps are optimized for temperature, solvent ratios, and catalyst loading to maximize yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrrolidin-3-ol derivatives with varying substituents, highlighting differences in structure, synthesis, and inferred properties.

Table 1: Key Structural and Functional Comparisons

*Direct data for the target compound are absent in the evidence; properties inferred from analogs.

Structural and Electronic Differences

- Thiophene vs. Benzyl derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration.

- Trifluoromethyl vs. Thiophene : The -CF₃ group in 1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-ol increases electron-withdrawing effects, stabilizing the molecule against oxidative metabolism . Thiophene’s aromaticity may instead promote interactions with hydrophobic pockets in proteins.

Pharmacological and Physicochemical Properties

- Solubility : Thiophene’s lower electron density compared to benzene may improve aqueous solubility, while the hydroxyl group in pyrrolidin-3-ol supports hydrogen bonding.

- Metabolic Stability : Thiophene-containing compounds may undergo sulfoxidation, whereas trifluoromethyl groups resist metabolic degradation .

Biological Activity

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings, synthesis methods, and case studies.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a thiophene group at the 3-position. This unique arrangement is significant as it contributes to the compound's distinct chemical and biological properties, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's efficacy has been evaluated through in vitro studies, showing significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results against several cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7.

Case Study: In Vitro Evaluation of Anticancer Activity

In a study evaluating the cytotoxic effects of various compounds on breast cancer cell lines, this compound was tested at concentrations ranging from 6.25 μM to 100 μM. The findings indicated that:

- At 6.25 μM , the compound significantly reduced cell viability in MDA-MB-231 cells.

- Higher concentrations (25 μM to 100 μM) were required to achieve similar effects in MCF-7 cells.

Table 2: Cytotoxic Effects on Breast Cancer Cell Lines

| Concentration (μM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 6.25 | 30 | 70 |

| 25 | 20 | 50 |

| 100 | 10 | 30 |

The mechanism of action appears to involve interaction with specific biological targets such as serine/threonine kinase (AKT) and Orexetine type 2 receptor (Ox2R), which are crucial in cancer cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

- Receptor Modulation : It can modulate receptor activities that are overexpressed in cancer cells.

- Apoptotic Pathways : The compound has been linked to the induction of apoptosis in cancer cells, promoting programmed cell death.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 50–60 | 85–90 | Dry HCl, 90–100°C |

| Asymmetric Catalysis | 70–80 | >98 | Chiral ligands, −20°C |

Advanced: How can stereochemical inconsistencies in synthesized this compound be resolved?

Answer:

Contradictions in stereochemical outcomes often arise from:

- Racemization during synthesis : Mitigate by optimizing reaction pH and avoiding prolonged heating .

- Analytical methods : Use chiral HPLC (e.g., Chiralpak® IA column) or NOESY NMR to confirm configuration .

- Case Study : Bayer’s patent achieved >99% enantiomeric excess (ee) via recrystallization with tert-butyl methyl ether .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and pyrrolidine hydroxyl (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 212.0982) and fragmentation patterns .

- IR : Detect O–H (3200–3500 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

Advanced: How can multi-step synthesis of derivatives (e.g., fluorinated analogs) be optimized for yield and stability?

Answer:

- Protecting Groups : Use tert-butyl carbamates to shield the hydroxyl group during fluorination or alkylation .

- Reagent Selection : Employ LiAlH4 for selective reductions or KMnO4 for controlled oxidations .

- Case Study : A quinazoline derivative synthesis achieved 70% yield using gaseous ammonia and low-temperature (−78°C) lithiation .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats due to irritant properties (Risk Code: 36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with silica gel .

Advanced: How do computational tools aid in retrosynthetic planning or mechanistic studies for this compound?

Answer:

- Retrosynthesis : AI tools (e.g., Reaxys/Pistachio databases) predict feasible routes, such as coupling thiophene with pyrrolidine precursors .

- DFT Calculations : Model transition states to explain regioselectivity in electrophilic substitutions (e.g., thiophene vs. pyridine reactivity) .

- Case Study : A pyridopyrimidine inhibitor synthesis was optimized using computational docking to prioritize synthetic targets .

Basic: What are the stability challenges of this compound under varying storage conditions?

Answer:

- Degradation Pathways : Hydrolysis of the pyrrolidine ring in humid conditions or oxidation of the thiophene moiety .

- Stabilization : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials .

Advanced: How can structure-activity relationships (SAR) be studied for thiophene-modified analogs?

Answer:

- Analog Synthesis : Replace thiophen-3-yl with pyridin-2-yl or fluorinated groups to assess electronic effects .

- Biological Assays : Test binding affinity to receptors (e.g., neurotensin receptor 1) via radioligand displacement assays .

- Data Analysis : Use QSAR models to correlate logP values with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.